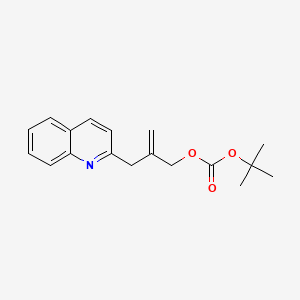
t-Butyl (2-(quinolin-2-ylmethyl)allyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines and as intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and an allyl group, which is a functional group with the formula H2C=CH-CH2-.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE typically involves the reaction of quinoline derivatives with tert-butyl chloroformate and an appropriate allylating agent. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to yield the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted carbamates.
Scientific Research Applications
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving carbamates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The carbamate group can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)CARBAMATE): Similar structure but lacks the allyl group.
ALLYL (2-(QUINOLIN-2-YLMETHYL)CARBAMATE): Similar structure but lacks the tert-butyl group.
QUINOLIN-2-YLMETHYL CARBAMATE: Lacks both the tert-butyl and allyl groups.
Uniqueness
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE is unique due to the presence of both the tert-butyl and allyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in organic synthesis and research.
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
tert-butyl 2-(quinolin-2-ylmethyl)prop-2-enyl carbonate |
InChI |
InChI=1S/C18H21NO3/c1-13(12-21-17(20)22-18(2,3)4)11-15-10-9-14-7-5-6-8-16(14)19-15/h5-10H,1,11-12H2,2-4H3 |
InChI Key |
KBLVXKCFVJSCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC(=C)CC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


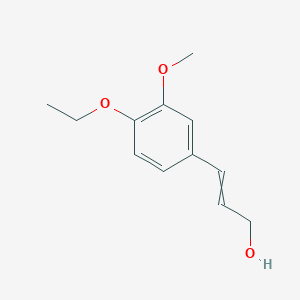
![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
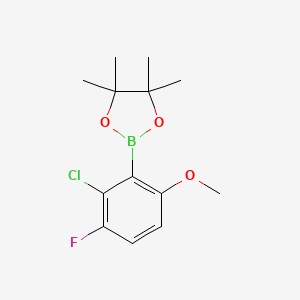
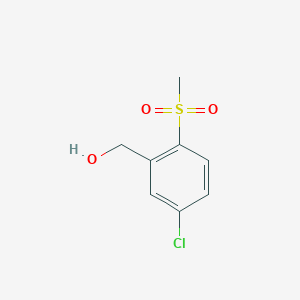
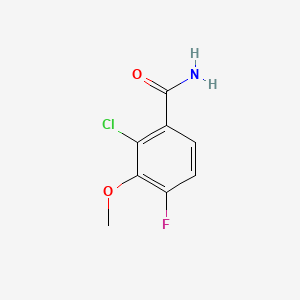
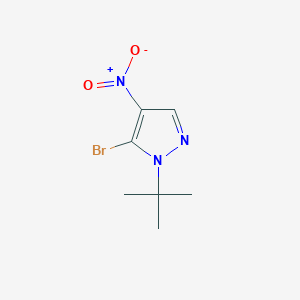
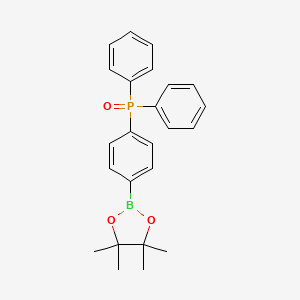
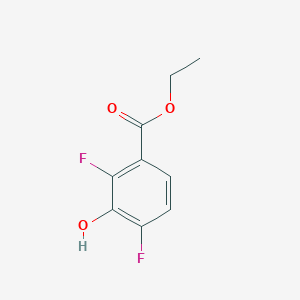
![(2S)-5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14032394.png)
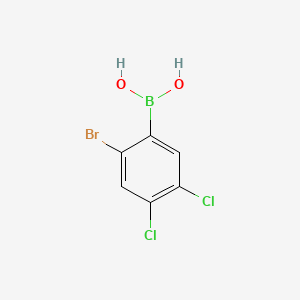


![6-Aminospiro[3.3]heptan-2-one hydrochloride](/img/structure/B14032408.png)
![3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate](/img/structure/B14032411.png)
